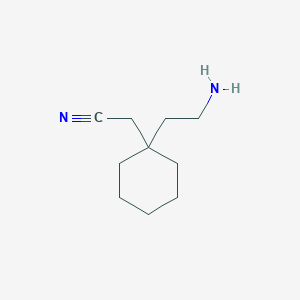
2-(1-(2-aMinoethyl)cyclohexyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile is an organic compound with the molecular formula C10H18N2. It is a nitrile derivative with a cyclohexyl ring substituted by an aminoethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-aminoethyl)cyclohexyl)acetonitrile typically involves the reaction of 1-(2-aminoethyl)cyclohexanol with acetonitrile under specific conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in this synthesis include hydrogenation catalysts and dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including hydrogenation and cyclization reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(1-(2-aminoethyl)cyclohexyl)acetonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclohexyl ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .
類似化合物との比較
Similar Compounds
2-(1-(Aminomethyl)cyclohexyl)acetonitrile: Similar structure but with a different substitution pattern.
Cyclohexylacetonitrile: Lacks the aminoethyl group, resulting in different chemical properties.
Uniqueness
2-(1-(2-Aminoethyl)cyclohexyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
2-[1-(2-aminoethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H18N2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-8,11H2 |
InChIキー |
HAQMEYNHWKIZAO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CCN)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


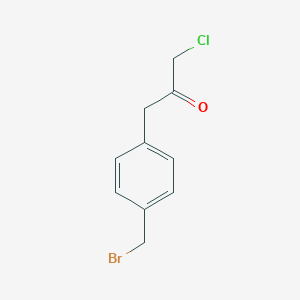
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)
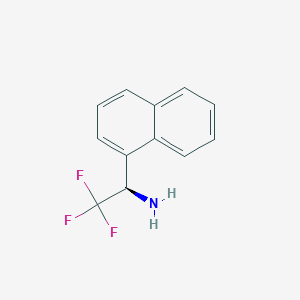


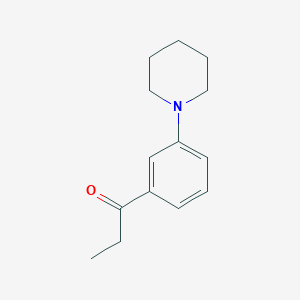
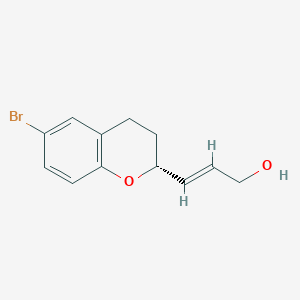
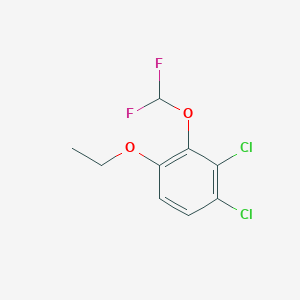
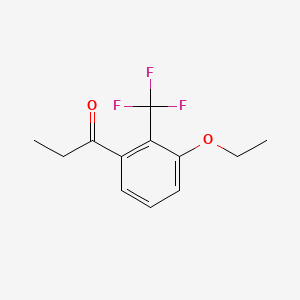
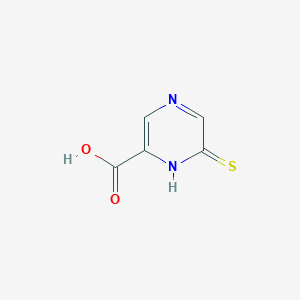
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
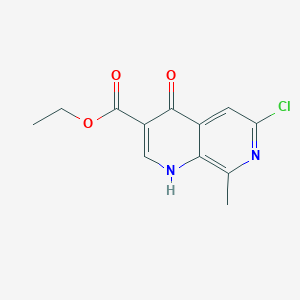
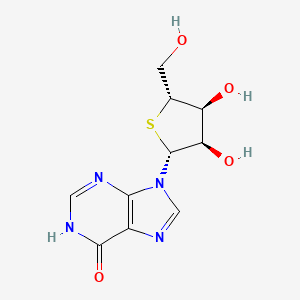
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14045848.png)
